N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride under IUPAC guidelines. Key nomenclature features include:
- Tetrahydroisoquinoline : A bicyclic structure comprising a benzene ring fused to a piperidine ring.
- 5-Sulfonamide : A sulfonamide group (-SO₂NH₂) substituted at position 5 of the benzene ring.
- N-methyl : A methyl group attached to the sulfonamide nitrogen.
- Hydrochloride : Indicates the compound exists as a salt with hydrochloric acid.
The molecular formula is C₁₀H₁₅ClN₂O₂S , and the molecular weight is 262.76 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₅ClN₂O₂S |
| Molecular Weight | 262.76 g/mol |
| CAS Registry Number | 1803588-00-2 |
Molecular Architecture and Stereochemical Considerations
The molecule consists of a tetrahydroisoquinoline core (a benzene ring fused to a six-membered saturated ring containing one nitrogen atom) with a sulfonamide group at position 5. Key structural features include:
- Bicyclic Framework : The benzene ring (positions 5–8) is fused to the piperidine-like ring (positions 1–4, 9–10).
- Substituents : A methyl group on the sulfonamide nitrogen and a hydrochloride counterion protonating the piperidine nitrogen.
- Stereochemistry : No chiral centers are explicitly reported in the provided data, suggesting a planar or racemic configuration.
The SMILES notation is CNS(=O)(=O)C1=CC=CC2=C1CCNC2.Cl , and the InChI key is PEEQBEKDVOZQIM-UHFFFAOYSA-N .
Crystallographic Data and Solid-State Configuration
No direct crystallographic data for this compound is available in the provided sources. However, analogous tetrahydroisoquinoline derivatives (e.g., substituted sulfonamides) exhibit layered crystal structures stabilized by hydrogen bonding and π-π interactions. For example, in related compounds:
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorption bands (KBr):
Properties
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-11-15(13,14)10-4-2-3-8-7-12-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEQBEKDVOZQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to interact with monoamine oxidase a/b (mao a/b) and dopaminergic neurons.
Mode of Action
It’s also suggested to have neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration.
Biochemical Analysis
Biochemical Properties
N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, this compound increases the levels of these neurotransmitters, which can have various physiological effects. Additionally, this compound interacts with dopamine receptors, influencing dopamine metabolism and signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it has been shown to exert neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress. This compound also influences cell signaling pathways, particularly those involving dopamine and serotonin, leading to changes in gene expression and cellular metabolism. In addition, this compound has been observed to modulate the activity of monoamine oxidase, further impacting neurotransmitter levels and cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. This compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters. Additionally, it interacts with dopamine receptors, modulating dopamine signaling and metabolism. These interactions result in increased levels of neurotransmitters such as dopamine and serotonin, which can influence various physiological processes. Furthermore, this compound has been shown to scavenge free radicals, reducing oxidative stress and protecting neuronal cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, reducing oxidative stress and preserving neuronal function. Its stability and efficacy may decrease under certain conditions, such as prolonged exposure to high temperatures or extreme pH levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert neuroprotective effects, reducing oxidative stress and preserving neuronal function. At higher doses, it can have toxic effects, leading to cell death and impaired cellular function. Threshold effects have been observed, with certain dosages required to achieve the desired neuroprotective effects without causing toxicity. It is important to carefully control the dosage of this compound in animal studies to avoid adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound is metabolized by monoamine oxidase, leading to the formation of metabolites that can influence neurotransmitter levels and cellular function. Additionally, it interacts with other enzymes involved in dopamine and serotonin metabolism, further impacting neurotransmitter levels and signaling pathways. The metabolic pathways of this compound are complex and can vary depending on the specific cellular and physiological context.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells. It is transported within cells by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of this compound can vary depending on the specific cellular and physiological context, with higher concentrations observed in neuronal tissues.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria of neuronal cells, where it can interact with monoamine oxidase and other biomolecules. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals. These modifications and signals ensure that the compound is localized to the appropriate cellular compartments, allowing it to exert its effects on cellular function and metabolism.
Biological Activity
N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
This compound has the molecular formula C₁₀H₁₄N₂O₂S and a molecular weight of 226.38 g/mol. The compound features a tetrahydroisoquinoline core with a sulfonamide group at the 5-position, which contributes to its diverse biological activities. The structure is represented as follows:
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Properties
- Sulfonamides are well-known for their antibacterial effects. This compound acts as an inhibitor of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism underlies its potential use in treating bacterial infections.
2. Neuroprotective Effects
- Compounds with tetrahydroisoquinoline structures have been linked to neuroprotective effects. Research indicates that derivatives like N-methyl-1,2,3,4-tetrahydroisoquinoline may protect against neurotoxicity induced by various agents such as MPTP (a neurotoxin) and exhibit potential in treating neurodegenerative diseases .
3. Receptor Interactions
- Interaction studies have shown that this compound may influence various receptors involved in neurotransmission. For instance, it has been investigated for its effects on dopamine D2 receptors and κ-opioid receptors (KOR), indicating a possible role in modulating pain and mood disorders .
Research Findings
Several studies have examined the biological activity of this compound and related compounds:
Case Studies
Case Study 1: Neuroprotection
A study conducted on rodent models showed that N-methyl-1,2,3,4-tetrahydroisoquinoline derivatives could mitigate the behavioral deficits caused by neurotoxic agents like MPTP. The results suggested that these compounds could serve as potential therapeutic agents in Parkinson's disease treatment .
Case Study 2: Antibacterial Activity
In vitro assays demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The compound's ability to inhibit bacterial growth was attributed to its sulfonamide functionality.
Scientific Research Applications
Neuroprotective Properties
One of the most notable applications of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is its neuroprotective effect. Research indicates that related compounds in the tetrahydroisoquinoline family exhibit antagonistic effects on N-methyl-D-aspartate (NMDA) receptors. A study demonstrated that 1-methyl-1,2,3,4-tetrahydroisoquinoline (a structural analog) provided significant neuroprotection against glutamate-induced toxicity in rat cerebellar granule cells . This suggests that this compound may similarly protect neuronal cells from excitotoxic damage.
Treatment of Neurodegenerative Disorders
The compound has potential applications in treating neurodegenerative disorders. Tetrahydroisoquinoline derivatives have been explored for their ability to modulate orexin receptors, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's . By acting as non-peptide antagonists of orexin receptors, these compounds could help manage symptoms related to sleep disorders and appetite regulation in patients with neurodegenerative conditions.
Antimicrobial Activity
Research into tetrahydroisoquinoline derivatives has revealed their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various pathogens. For instance, studies on isoquinoline alkaloids indicate that they possess significant antibacterial and antifungal activities . This opens avenues for developing new antimicrobial agents derived from this compound.
Synthetic Chemistry and Drug Development
In synthetic chemistry, this compound serves as a valuable intermediate for synthesizing more complex pharmaceutical agents. The structural framework allows for modifications that can enhance bioactivity or target specificity . The ability to synthesize derivatives with varied functional groups can lead to the discovery of new drugs with improved efficacy against specific diseases.
Table 1: Summary of Research Findings on Tetrahydroisoquinoline Derivatives
These findings highlight the multifaceted applications of this compound and its derivatives in both therapeutic contexts and synthetic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
5-(Trifluoromethyl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
- Structure : Features a trifluoromethyl (-CF₃) group at the 5-position instead of sulfonamide.
- Molecular Formula : C₁₀H₁₀F₃N·HCl .
- Molecular Weight : 237.7 g/mol .
- This compound is used in neurological research but lacks the sulfonamide’s hydrogen-bonding capacity .
2-Methyl-1,2,3,4-Tetrahydroisoquinoline-5-Sulfonyl Chloride Hydrochloride
- Structure : Contains a sulfonyl chloride (-SO₂Cl) at the 5-position.
- CAS : 1955520-47-4 .
- Molecular Formula: C₁₀H₁₃Cl₂NO₂S .
- Molecular Weight : 282.19 g/mol .
- Key Differences : The sulfonyl chloride group is highly reactive, enabling facile nucleophilic substitution (e.g., forming sulfonamides or sulfonate esters). This contrasts with the target compound’s sulfonamide, which is more stable and used as a final synthetic intermediate .
Sertraline Hydrochloride and Related Impurities
- Structure: (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a selective serotonin reuptake inhibitor (SSRI) .
- Molecular Formula : C₁₇H₁₇Cl₂N·HCl .
- Molecular Weight : 342.69 g/mol .
- Key Differences: Sertraline incorporates a dichlorophenyl substituent and is pharmacologically active, unlike the target compound, which lacks aromatic halogenation and is non-therapeutic. Sertraline’s impurities (e.g., positional isomers) highlight the importance of regiochemical control in synthesis .
Methyl 4,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline-5-Carboxylate Hydrochloride
- Structure: Contains a methyl ester (-CO₂CH₃) at the 5-position and dimethyl substituents on the tetrahydroisoquinoline ring.
- CAS : 1203682-99-8 .
- Molecular Formula: C₁₃H₁₈ClNO₂ .
- Molecular Weight : 255.74 g/mol .
- Key Differences : The ester group offers hydrolytic instability under basic conditions, whereas the sulfonamide in the target compound is hydrolytically robust. This derivative is used in intermediate synthesis but requires careful handling .
Hydroxylated Tetrahydroisoquinoline Derivatives
- Examples: (1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride .
- Key Differences : Hydroxyl groups increase polarity and reduce blood-brain barrier permeability compared to the sulfonamide. These derivatives are explored for antioxidant or metal-chelating properties .
Preparation Methods
General Synthetic Strategy
The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride generally follows these key steps:
- Preparation of the tetrahydroisoquinoline core structure.
- Introduction of the sulfonamide group at the 5-position.
- Formation of the hydrochloride salt for stability and isolation.
This process often involves cyclization reactions such as the Pictet–Spengler reaction or intramolecular α-amidoalkylation, followed by sulfonation and amination steps.
Preparation of the Tetrahydroisoquinoline Core
Method: Modified Pictet–Spengler Reaction or Intramolecular α-Amidoalkylation
- The tetrahydroisoquinoline scaffold is synthesized by cyclization of suitable amine precursors.
- For example, amines like N-methylated phenethylamines undergo cyclization under acidic conditions.
- Microwave-assisted synthesis using heterogeneous catalysts such as polyphosphoric acid supported on silica (PPA/SiO2) has been shown to enhance reaction rates and yields, providing a green chemistry alternative.
- Microwave irradiation accelerates the intramolecular α-amidoalkylation, simplifying isolation and improving environmental friendliness.
- The catalyst (PPA/SiO2) can be recovered and reused after filtration and drying, minimizing waste.
Introduction of the Sulfonamide Group
Method: Sulfonation Followed by Amination (Schotten–Baumann Reaction)
- The sulfonamide group is introduced by reacting the tetrahydroisoquinoline amine with sulfonyl chlorides under basic aqueous conditions.
- The Schotten–Baumann method (reaction in biphasic aqueous-organic media with a base such as pyridine) is commonly employed to form sulfonamide derivatives.
- This step selectively functionalizes the 5-position of the tetrahydroisoquinoline ring.
- Synthesis of sulfonamides (2a–c) from amines (1a–c) was successfully performed using the Schotten–Baumann method, followed by cyclization to yield the sulfonylated tetrahydroisoquinolines.
Formation of the Hydrochloride Salt
- The free base of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide is converted into its hydrochloride salt by treatment with hydrochloric acid.
- This step improves compound stability, crystallinity, and ease of handling.
Alternative Synthetic Routes and Process Optimization
Hydrogenation and Hydrolysis Route:
- Starting from 1-cyano-2-acyl-1,2,3,4-tetrahydroisoquinolines, hydrogenation over Raney nickel catalyst followed by hydrolysis can yield 1-aminomethyl-1,2,3,4-tetrahydroisoquinolines.
- This route offers high yields (up to 74%) and avoids laborious work-up steps.
- The process can be carried out in inert solvents such as acetonitrile or dimethylformamide, often at room temperature or slightly elevated temperatures (0–100 °C).
- Subsequent conversion to sulfonamides and salt formation can be done in situ without isolation of intermediates.
Summary Table of Preparation Methods
| Step | Method/Condition | Catalyst/Reagents | Temperature/Time | Yield/Notes |
|---|---|---|---|---|
| Tetrahydroisoquinoline core | Modified Pictet–Spengler or α-amidoalkylation | PPA/SiO2 (heterogeneous catalyst) | Microwave irradiation, ~100 °C, 2–4 h | High yield, green method, catalyst reusable |
| Sulfonamide introduction | Schotten–Baumann reaction (amine + sulfonyl chloride) | Pyridine or aqueous base | Room temperature, 0.5–24 h | Selective sulfonation at 5-position |
| Salt formation | Treatment with HCl | Aqueous hydrochloric acid | Room temperature | Formation of stable hydrochloride salt |
| Alternative hydrogenation | Hydrogenation of 1-cyano-2-acyl derivatives | Raney nickel catalyst | Elevated temperature/pressure | Up to 74% yield, avoids complex work-up |
Detailed Research Findings and Notes
- The use of microwave-assisted synthesis with PPA/SiO2 catalyst significantly reduces reaction times and simplifies purification by allowing easy catalyst removal and solvent evaporation.
- The Schotten–Baumann method is a reliable and classical approach for sulfonamide formation, providing good regioselectivity and yields.
- Hydrogenation routes starting from cyano-acyl precursors offer a scalable and efficient alternative, especially for industrial applications.
- The hydrochloride salt form is preferred for handling and biological evaluation due to enhanced stability.
- The synthetic methods allow for modification of substituents on the isoquinoline ring, enabling the preparation of analogs for further biological studies.
Q & A
Basic: How can researchers optimize the synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride to minimize impurities?
Methodological Answer:
Synthetic routes should prioritize regioselective sulfonamide formation and methylation. For example, using N-methylation under controlled pH (e.g., via reductive amination with formaldehyde and sodium cyanoborohydride) can reduce byproducts like unreacted amines or over-methylated derivatives . Post-synthesis purification via preparative HPLC (e.g., using a C18 column with a methanol/water gradient) is critical to isolate the target compound from structurally similar impurities, such as des-methyl analogs or sulfonic acid intermediates .
Advanced: What experimental strategies can resolve stereochemical ambiguities in the tetrahydroisoquinoline core during synthesis?
Methodological Answer:
Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric hydrogenation with chiral catalysts (e.g., Ir or Ru complexes) can isolate enantiomers . Confirm stereochemistry using X-ray crystallography or NOESY NMR to assess spatial proximity of protons in the tetrahydroisoquinoline ring . For example, highlights the importance of distinguishing (1R,4R) vs. (1S,4S) configurations in sertraline analogs, which directly impact biological activity .
Basic: What analytical methods are recommended for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-UV : Use a C18 column with a mobile phase of 52:48 phosphate buffer (pH 4.2)/methanol, as described in sertraline hydrochloride analysis . Monitor at 220 nm for sulfonamide absorption.
- Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular weight (e.g., calculated for C₁₁H₁₅ClN₂O₂S: 298.04 g/mol) and detect trace impurities .
- Karl Fischer Titration : Quantify residual moisture, as hygroscopicity can destabilize the hydrochloride salt .
Advanced: How can researchers investigate the compound’s potential neurotoxic or neuroprotective effects in vitro?
Methodological Answer:
- MPTP Model : Use SH-SY5Y neuronal cells to assess mitochondrial toxicity, referencing ’s findings on MPTP-induced parkinsonism. Measure dopamine depletion via HPLC-ECD .
- Oxidative Stress Assays : Quantify ROS production (e.g., DCFH-DA fluorescence) and glutathione levels to evaluate antioxidant capacity.
- Dose-Response Studies : Test concentrations from 1 nM–100 µM, with sertraline or MPTP as positive controls .
Basic: What storage conditions are critical for maintaining the compound’s stability?
Methodological Answer:
Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation or hydrolysis of the sulfonamide group. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How can researchers address discrepancies in bioactivity data across different studies?
Methodological Answer:
- Impurity Profiling : Compare impurity thresholds (e.g., ≤0.5% total impurities per USP guidelines) using validated HPLC methods . Trace levels of des-methyl derivatives or sulfonic acid byproducts may confound activity results.
- Cell Line Variability : Standardize assays using identical cell lines (e.g., HEK-293 for receptor binding) and passage numbers.
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Basic: What is the recommended approach for validating synthetic yields and reproducibility?
Methodological Answer:
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, ’s iridium-catalyzed protocols can guide optimization of heterocyclic ring closure .
- Replicate Syntheses : Conduct ≥3 independent batches and compare yields/purity via ANOVA to assess reproducibility .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP2D6) to predict metabolic stability.
- ADMET Predictions : Use tools like SwissADME to estimate logP (target ~2.5 for CNS penetration) and blood-brain barrier permeability .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and goggles.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Waste Disposal : Neutralize acidic residues (pH 7) before disposal, per EPA guidelines.
Advanced: How can researchers elucidate structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., sulfonamide to carboxamide) and test in receptor-binding assays (e.g., σ-1 or NMDA receptors).
- Crystallographic Data : Compare X-ray structures of active vs. inactive analogs to identify critical hydrogen-bonding motifs .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values from enzyme inhibition studies .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
